molecular formula C11H9F5O3 B7993372 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7993372
M. Wt: 284.18 g/mol
InChI Key: SZPVNOHZKGGCSY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a pentafluoropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with pentafluoropropanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-trifluoropropan-1-one
  • 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-tetrafluoropropan-1-one
  • 1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-hexafluoropropan-1-one

Uniqueness

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of five fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The pentafluoropropanone moiety imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O3/c1-18-6-3-4-8(19-2)7(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPVNOHZKGGCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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